ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that has been the subject of much scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve modulation of the endogenous opioid system. ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase levels of endogenous opioids, such as beta-endorphin, in the brain.
Biochemical and Physiological Effects:
ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In animal studies, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase levels of beta-endorphin in the brain, which is believed to be responsible for its analgesic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high potency and selectivity for the mu-opioid receptor. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a long duration of action, which may be beneficial in certain experimental settings. However, one limitation of using ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental protocols.
Future Directions
There are several future directions for research on ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate for use as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its effects on the endogenous opioid system. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans for the treatment of pain, addiction, and depression.
Conclusion:
In conclusion, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a synthetic compound that has shown promise as a therapeutic agent in preclinical studies. Its potential as an analgesic, anti-addictive, and antidepressant agent makes it a subject of great interest for future research. Further studies are needed to fully understand the mechanism of action of ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its effects on the endogenous opioid system, as well as to determine its safety and efficacy in humans.
Scientific Research Applications
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in a variety of medical conditions, including pain management, addiction, and depression. In preclinical studies, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has demonstrated analgesic effects in animal models of acute and chronic pain, as well as anti-addictive properties in animal models of drug addiction. Additionally, ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have antidepressant effects in animal models of depression.
properties
IUPAC Name |
ethyl 1-[(3-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-28-22(26)23(16-18-6-5-9-21(15-18)27-2)10-12-24(13-11-23)17-19-7-4-8-20(25)14-19/h4-9,14-15,25H,3,10-13,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHFVGQDCUETIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-hydroxybenzyl)-4-(3-methoxybenzyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.